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molecular formula C13H17ClN2 B8484085 6-Chloro-1'-methylspiro[indoline-3,4'-piperidine]

6-Chloro-1'-methylspiro[indoline-3,4'-piperidine]

Cat. No. B8484085
M. Wt: 236.74 g/mol
InChI Key: QFWPGSLHJAHTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04345081

Procedure details

To a refluxing suspension of lithium triethoxyaluminum hydride (prepared by dropping 12 ml of absolute ethyl alcohol carefully into a cooled slurry of 4.9 g of lithium aluminumhydride in 150 ml of glyme) is added over a 30 minute span a mixture of 8.1 g of 4-(4'-chloro-2-fluorophenyl)-4-cyano-1-methylpiperidine in 80 ml of glyme. After total addition, stirring is continued at reflux for 72 hours. Thereafter, the mixture is permitted to cool before successively adding 5 ml of water, 5 ml of a 15% aqueous sodium hydroxide solution and 15 ml of water effecting a precipitate. The precipitate is collected by filtration followed by repeated washings with warm methylene chloride. The filtrate, combined with the washings, is successively washed with waer, dried and evaporated to dryness leaving a white crystalline solid. The solid is recrystallized from an acetone-pentane mixture to provide fine needles, mp 172°-173° C. of 6-chloro-1'-methylspiro[indoline-3,4'-piperidine].
Name
lithium triethoxyaluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].C(O[Al](OCC)OCC)C.[Li+].[Li].[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2([C:28]#[N:29])[CH2:26][CH2:25][N:24]([CH3:27])[CH2:23][CH2:22]2)=[C:17](F)[CH:16]=1.[OH-].[Na+]>C(COC)OC.O.C(O)C>[Cl:14][C:15]1[CH:20]=[C:19]2[NH:29][CH2:28][C:21]3([CH2:26][CH2:25][N:24]([CH3:27])[CH2:23][CH2:22]3)[C:18]2=[CH:17][CH:16]=1 |f:0.1.2,5.6,^1:12|

Inputs

Step One
Name
lithium triethoxyaluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C)O[Al](OCC)OCC.[Li+]
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C1(CCN(CC1)C)C#N)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(OC)COC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(OC)COC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
is added over a 30 minute span
Duration
30 min
ADDITION
Type
ADDITION
Details
After total addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washings with warm methylene chloride
WASH
Type
WASH
Details
is successively washed with waer
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
leaving a white crystalline solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from an acetone-pentane mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=C1)NCC21CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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